Welcome to the BenchChem Online Store!
molecular formula C19H24N2O4 B195475 Arformoterol CAS No. 67346-49-0

Arformoterol

Cat. No. B195475
M. Wt: 344.4 g/mol
InChI Key: BPZSYCZIITTYBL-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07348362B2

Procedure details

In a clean stainless steel (SS) tank fitted with bottom drain, 75% of the required amount of purified water is added. Samples are taken for pH, conductivity, and microbiological testing. Citric acid monohydrate, sodium citrate dihydrate and sodium chloride are added to the tank and mixed for 15 minutes to dissolve. A sample is taken at this point to check pH. Formoterol fumarate dihydrate is added at this point and mixed for about 75 minutes to dissolve all active raw material. Purified water is used to adjust to final volume. The formulation is mixed for an additional 30 minutes and samples for pH and assay are taken based on which the formulation is released for filling. The bulk solution is filled into low density polyethylene (LDPE) vials (2 mL fill) in a form-fill-seal (FFS) machine. The released drug product solution is transferred from the formulation tank through sanitary delivery lines into the FFS machine. The individual vials are overwrapped with a suitable foil laminate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1 |f:0.1,2.3.4.5.6.7,8.9,10.11.12.13|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
sodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
Step Four
Name
low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
mixed for 15 minutes
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
mixed for about 75 minutes
Duration
75 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all active raw material
ADDITION
Type
ADDITION
Details
The formulation is mixed for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a form-fill-seal (FFS) machine

Outcomes

Product
Name
Type
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07348362B2

Procedure details

In a clean stainless steel (SS) tank fitted with bottom drain, 75% of the required amount of purified water is added. Samples are taken for pH, conductivity, and microbiological testing. Citric acid monohydrate, sodium citrate dihydrate and sodium chloride are added to the tank and mixed for 15 minutes to dissolve. A sample is taken at this point to check pH. Formoterol fumarate dihydrate is added at this point and mixed for about 75 minutes to dissolve all active raw material. Purified water is used to adjust to final volume. The formulation is mixed for an additional 30 minutes and samples for pH and assay are taken based on which the formulation is released for filling. The bulk solution is filled into low density polyethylene (LDPE) vials (2 mL fill) in a form-fill-seal (FFS) machine. The released drug product solution is transferred from the formulation tank through sanitary delivery lines into the FFS machine. The individual vials are overwrapped with a suitable foil laminate.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.O.O.C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)O.[Na+].[Na+].[Na+].[Cl-].[Na+].[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1.C(/C(O)=O)=C\C(O)=O.O.O>O>[CH3:35][CH:36]([NH:46][CH2:47][CH:48]([OH:59])[C:49]1[CH:50]=[CH:51][C:52]([OH:58])=[C:53]([NH:55][CH:56]=[O:57])[CH:54]=1)[CH2:37][C:38]1[CH:39]=[CH:40][C:41]([O:44][CH3:45])=[CH:42][CH:43]=1 |f:0.1,2.3.4.5.6.7,8.9,10.11.12.13|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
sodium citrate dihydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O.C(=C/C(=O)O)\C(=O)O.O.O
Step Four
Name
low density polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
mixed for 15 minutes
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
mixed for about 75 minutes
Duration
75 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all active raw material
ADDITION
Type
ADDITION
Details
The formulation is mixed for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
a form-fill-seal (FFS) machine

Outcomes

Product
Name
Type
Smiles
CC(CC=1C=CC(=CC1)OC)NCC(C=2C=CC(=C(C2)NC=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.